1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-chloro-2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-18-8-7-16(20)13-17(18)19(23)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPCVHQSGVDQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 1 Benzyl 4 5 Chloro 2 Methoxybenzoyl Piperazine
Established Synthetic Pathways for the Core 1-Benzylpiperazine (B3395278) Scaffold
The 1-benzylpiperazine scaffold is a crucial intermediate in the synthesis of numerous biologically active compounds. researchgate.net Its preparation is well-documented, with methods optimized to favor mono-substitution and prevent the formation of the 1,4-dibenzylpiperazine (B181160) byproduct. orgsyn.org The benzyl (B1604629) group serves as an effective protecting group for one of the piperazine (B1678402) nitrogens, which can be easily removed later by hydrogenolysis if required. orgsyn.org
A widely adopted and efficient method for synthesizing 1-benzylpiperazine involves the direct reaction of piperazine with benzyl chloride in a controlled manner. orgsyn.orgdesigner-drug.com This procedure is advantageous as it starts from readily available materials and produces a stable dihydrochloride (B599025) salt of the product, which is easily purified. orgsyn.org
The key steps and reagents are as follows:
Preparation of the Reaction Mixture : The process begins by dissolving piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol. designer-drug.com The mixture is warmed to facilitate dissolution. The inclusion of piperazine dihydrochloride helps to buffer the reaction and control the basicity, thereby minimizing the formation of the disubstituted byproduct. orgsyn.orgscribd.com
Alkylation : Benzyl chloride is added to the warmed solution. The reaction proceeds via nucleophilic substitution, where one of the secondary amine groups of piperazine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. orgsyn.orgdesigner-drug.com This step is typically conducted at a moderately elevated temperature, such as 65°C, for a short duration. designer-drug.com
Isolation of the Intermediate Salt : Upon completion, the reaction mixture is cooled, leading to the precipitation of 1-benzylpiperazine dihydrochloride. orgsyn.org This salt is collected by filtration. This step is crucial for purification, as the desired monosubstituted product precipitates while the unreacted piperazine and the disubstituted product (if any) remain in the solution. orgsyn.org
Liberation of the Free Base : The purified 1-benzylpiperazine dihydrochloride is dissolved in water and treated with a strong base, such as sodium hydroxide, to deprotonate the ammonium (B1175870) salts and yield the free base. designer-drug.com The resulting oily product is then extracted from the aqueous solution using an organic solvent like chloroform. orgsyn.org
Final Purification : The solvent is removed from the combined organic extracts, and the crude 1-benzylpiperazine is purified by vacuum distillation to yield the final product as a pale oil. orgsyn.orgdesigner-drug.com
Table 1: Key Reagents in the Synthesis of 1-Benzylpiperazine
| Reagent | Role |
| Piperazine Hexahydrate | Starting material; source of the piperazine ring |
| Piperazine Dihydrochloride Monohydrate | Controls basicity to favor mono-alkylation |
| Benzyl Chloride | Alkylating agent; introduces the benzyl group |
| Absolute Ethanol | Reaction solvent |
| Hydrogen Chloride | Used to precipitate the dihydrochloride salt |
| Sodium Hydroxide | Base used to liberate the free amine |
| Chloroform | Extraction solvent |
Maximizing the yield and purity of 1-benzylpiperazine is critical for its use in subsequent reactions. azom.com The described synthetic method incorporates several optimization strategies to achieve this goal. orgsyn.org
Stoichiometric Control : The use of equimolar amounts of piperazine (as a combination of the free base and its salt) and benzyl chloride is a key strategy to prevent over-alkylation. designer-drug.com This control ensures that the reaction favors the formation of the mono-benzyl derivative over the 1,4-dibenzylpiperazine. orgsyn.org
Reaction Conditions : Maintaining the reaction temperature at 65°C for approximately 30 minutes is optimal for achieving a high conversion rate without promoting side reactions. orgsyn.orgdesigner-drug.com
Intermediate Isolation : The isolation of the product as its dihydrochloride salt is a highly effective purification step. orgsyn.org This crystalline solid is easy to handle and can be washed to remove impurities before being converted to the free base, leading to a product with high purity. designer-drug.com The recovery of unreacted piperazine dihydrochloride is typically near-quantitative, making the process efficient. designer-drug.com
Benzoylation Strategies for the 4-Position of the Piperazine Ring
Once the 1-benzylpiperazine scaffold is obtained, the final step in synthesizing the target compound is the introduction of the 5-chloro-2-methoxybenzoyl group at the N4 position. This is achieved through an acylation reaction, a common method for forming amide bonds. nih.gov
The most direct method for this transformation is the reaction of 1-benzylpiperazine with 5-chloro-2-methoxybenzoyl chloride. nih.gov This reaction, a type of Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrogen chloride gas that is formed as a byproduct.
A general procedure involves dissolving 1-benzylpiperazine in a suitable aprotic solvent, such as dichloromethane (B109758) or chloroform. nih.govdatapdf.com The solution is cooled, and a base, commonly triethylamine, is added. nih.gov The acylating agent, 5-chloro-2-methoxybenzoyl chloride, is then added dropwise to the cooled mixture. The reaction is stirred for several hours at room temperature until completion. nih.gov After the reaction, a standard workup procedure is followed, which typically includes washing the organic layer with water and brine, drying it over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure to obtain the crude product. nih.gov The final compound is then purified, often by column chromatography or recrystallization. nih.gov
In cases where the acyl chloride is unstable, not commercially available, or leads to side reactions, the amide bond can be formed by coupling 1-benzylpiperazine directly with 5-chloro-2-methoxybenzoic acid. This approach requires the use of a coupling reagent to activate the carboxylic acid. iris-biotech.de This strategy is widely employed in peptide synthesis but is equally applicable to general amide formation. acs.orgpeptide.com A variety of coupling reagents and additives are available, each with specific advantages regarding reactivity and suppression of side reactions like racemization. iris-biotech.de
Common classes of coupling reagents include:
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. peptide.comnih.gov They are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) to improve efficiency and minimize side reactions. iris-biotech.depeptide.com
Uronium/Aminium Salts : These are highly efficient coupling reagents known for their high reactivity and fast reaction times. iris-biotech.depeptide.com Examples include HATU, HBTU, and HCTU. peptide.comnih.gov COMU® is noted for its high reactivity and stability, making it a suitable choice for industrial applications. iris-biotech.de
Phosphonium Salts : Reagents such as PyBOP and PyAOP are also highly effective, particularly for sterically hindered couplings. iris-biotech.depeptide.com
The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to maintain basic conditions. nih.gov
Table 2: Selected Alternative Coupling Reagents for Amide Bond Formation
| Reagent Class | Examples | Common Additives/Bases | Key Features |
| Carbodiimides | DIC, EDC | HOBt, OxymaPure | Widely used, cost-effective; byproduct removal can be an issue (urea). iris-biotech.depeptide.com |
| Uronium/Aminium Salts | HATU, HBTU, COMU® | DIPEA, NMM | High reactivity, fast reaction times, low racemization. iris-biotech.depeptide.com |
| Phosphonium Salts | PyBOP, PyAOP | DIPEA | Very effective, especially for difficult or sterically hindered couplings. peptide.com |
Design and Synthesis of Analogs and Derivatives of 1-Benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine for Structure-Activity Relationship Studies
To explore the biological activity and optimize the properties of the lead compound, various analogs and derivatives are synthesized. These modifications are systematically introduced to probe the structure-activity relationships (SAR), which helps in identifying the key structural features required for the desired biological effect. nih.gov Modifications can be made to the N1-benzyl group, the piperazine core, or the N4-benzoyl moiety. nih.govnih.gov
Modifications of the N1-Aralkyl Moiety : The benzyl group at the N1 position can be replaced with other aralkyl groups to investigate the influence of steric and electronic properties on activity. nih.gov For instance, substituting the phenyl ring of the benzyl group with different substituents or replacing it with other aromatic systems can significantly alter the compound's affinity for biological targets. nih.gov
Modifications of the N4-Benzoyl Moiety : The 5-chloro-2-methoxybenzoyl group can be altered in several ways. The positions and nature of the substituents on the phenyl ring can be varied to fine-tune the electronic and steric profile of this part of the molecule. nih.gov A common strategy involves synthesizing a series of compounds with different substituents (e.g., fluoro, methyl, nitro) at various positions on the benzoyl ring to build a comprehensive SAR profile. nih.gov
Modifications of the Piperazine Core : While less common, the central piperazine ring can be replaced with other cyclic diamines or constrained into more rigid structures to study the importance of its conformation for biological activity. nih.gov
The synthesis of these analogs generally follows the same fundamental pathways described above: preparation of a substituted N-aralkyl piperazine followed by acylation with a substituted benzoyl chloride or benzoic acid. nih.govnih.gov These studies are essential for identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Table 3: Examples of Structural Modifications for SAR Studies
| Modification Site | Type of Modification | Rationale |
| N1-Benzyl Group | Substitution on the phenyl ring (e.g., adding methoxy (B1213986), chloro groups) | To probe electronic and steric requirements for receptor binding. nih.gov |
| N1-Benzyl Group | Replacement with other aralkyl groups (e.g., naphthylmethyl) | To explore the effect of larger aromatic systems on activity. nih.gov |
| N4-Benzoyl Group | Varying substituents on the phenyl ring (e.g., -F, -NO₂, -CH₃) | To optimize electronic properties and interactions with the target. nih.gov |
| N4-Benzoyl Group | Changing substituent positions (ortho, meta, para) | To understand the spatial arrangement required for optimal activity. nih.gov |
| Piperazine Core | Replacement with related heterocyclic structures (e.g., homopiperazine) | To assess the role of ring size and conformation. |
Strategies for Modifying the Benzyl Moiety
The benzyl group of this compound plays a crucial role in the molecule's interaction with biological targets. Modifications to this moiety are a key strategy in tuning the compound's properties. Research into related 1-aralkyl-4-benzylpiperazine and 1-aralkyl-4-benzylpiperidine derivatives has provided valuable insights into the structure-activity relationships (SAR) associated with alterations to the benzyl group.
Substitutions on the aromatic ring of the benzyl group can significantly impact biological activity. For instance, in a series of disubstituted 1,4-piperazines, the introduction of a 4-chloro or 4-methoxy group on the benzyl ring was found to marginally improve sigma receptor binding affinity. Conversely, other substitutions on the benzyl ring were generally detrimental to binding.
Another approach to modifying the benzyl moiety involves its replacement with other aralkyl groups. Studies on novel arylalkyl 4-benzyl piperazine derivatives have shown that replacing the benzyl group with moieties like a 2-naphthylmethyl group can result in potent ligands for sigma sites. These findings highlight the importance of the steric and electronic properties of the aralkyl substituent in determining the pharmacological profile.
| Modification | Rationale | Potential Impact |
| Substitution on the Benzyl Ring | To explore the effects of electron-donating and electron-withdrawing groups on activity and selectivity. | Altered binding affinity and selectivity for biological targets. |
| Replacement with other Aralkyl Groups | To investigate the influence of different aromatic systems (e.g., naphthyl, pyridinyl) on biological interactions. | Enhanced potency and modified pharmacological profile. |
| Introduction of Functional Groups | To provide handles for further chemical modification or bioconjugation. | Enables the attachment of linkers, fluorescent tags, or other molecules. |
Approaches for Altering the Benzoyl Moiety (e.g., substituent variation, ring modifications)
The 5-chloro-2-methoxybenzoyl portion of the molecule is another critical determinant of its biological activity. Alterations to this moiety, including variations in substituents and modifications of the benzene (B151609) ring, are common strategies in medicinal chemistry to optimize a compound's properties.
Varying the substituents on the benzoyl ring can lead to significant changes in activity. For example, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, different substituents on the benzoyl ring resulted in a range of cytotoxic activities against various cancer cell lines. This demonstrates the sensitivity of the biological response to the electronic and steric nature of the substituents on the benzoyl moiety.
Furthermore, the replacement of the benzoyl group with other acyl groups or heterocyclic moieties is a viable strategy for exploring new chemical space and potentially discovering compounds with improved properties. For instance, replacing a benzamide (B126) with a bulkier moiety in the para position has been shown to substantially increase anti-acetylcholinesterase activity in related piperidine (B6355638) derivatives.
| Modification | Rationale | Potential Impact |
| Variation of Substituents on the Benzoyl Ring | To probe the structure-activity relationship by altering electronic and steric properties. | Modulation of binding affinity, selectivity, and pharmacokinetic properties. |
| Positional Isomerism of Substituents | To investigate the importance of the substitution pattern for biological activity. | Different isomers may exhibit distinct pharmacological profiles. |
| Replacement of the Benzoyl Ring | To explore bioisosteric replacements with other aromatic or heteroaromatic systems. | Discovery of novel scaffolds with potentially improved drug-like properties. |
Introduction of Linkers and Bioconjugation Sites
The functionalization of this compound with linkers opens up possibilities for its use in a variety of biomedical applications, including targeted drug delivery and the development of chemical probes. The piperazine scaffold is particularly amenable to the introduction of linkers.
One common strategy involves incorporating a functional group, such as an amine or a carboxylic acid, onto either the benzyl or benzoyl moiety. This functional group can then be used to attach a linker through standard coupling chemistries. For example, a piperazine-containing linker can be synthesized with a terminal amine, which can then be coupled to a molecule of interest.
| Linker Type | Reactive Group | Application |
| Piperazine-based Linker | Terminal Amine | Increases aqueous solubility and provides a point of attachment. |
| Maleimide-containing Linker | Maleimide | Selective conjugation to thiol groups on proteins. |
| Pentafluorobenzenesulfonamide Linker | Pentafluorophenyl Sulfonamide | Thiol-reactive linker for protein conjugation. |
Comprehensive Literature Search Yields No Specific Pharmacological Data for this compound
Following an extensive and targeted search of scientific databases and literature, no specific research data was found for the chemical compound this compound corresponding to the detailed pharmacological parameters requested. The inquiry sought to build a thorough scientific article based on a specific outline covering in vitro receptor binding, enzyme interaction, and molecular mechanisms of action.
The investigation aimed to populate the following research areas for the compound:
In Vitro Receptor Binding Affinity Studies: Including interactions with G Protein-Coupled Receptors (GPCRs) such as serotonin (B10506), dopamine (B1211576), and adrenergic receptors, as well as ligand-gated ion channels.
Enzyme Inhibition/Activation Profiles: Specifically targeting the Glycine (B1666218) Transporter 1 (GlyT1) and the mammalian target of rapamycin complex 1 (mTORC1).
Molecular Mechanisms of Action in Cell-Based Assays: Focusing on signaling pathway modulation (cAMP, MAPK, Calcium Flux) and neurotransmitter reuptake inhibition for serotonin, dopamine, and noradrenaline.
Despite a comprehensive search strategy, the scientific literature does not appear to contain specific studies that have characterized this compound for these particular pharmacological activities. While research exists for other benzylpiperazine derivatives and related chemical structures, the data is not applicable for an article focusing solely on the specified compound.
Therefore, it is not possible to construct the requested scientific article with a professional and authoritative tone, as the foundational research findings are not available in the public domain. The creation of content for the specified outline would require fabricating data, which is contrary to scientific and ethical standards.
Insufficient Information to Generate Article on this compound
Following a comprehensive search for scholarly and scientific data, it has been determined that there is insufficient public information available to construct a detailed article on the molecular pharmacology and target interaction of the chemical compound this compound. The initial search did not yield specific research findings related to its effects on gene expression, protein regulation, or its biological targets through various screening and characterization methods.
The available literature focuses on structurally related but distinct piperazine derivatives. For instance, significant research exists for compounds such as '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate', which has been studied for its role in regulating protein synthesis by inactivating the eukaryotic translation initiation factor 2-alpha. nih.govnih.gov Another related compound, '1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl) -1H- indole-2- carboxamide', has been investigated for its potential in inducing apoptosis in benign prostatic hyperplasia, independent of α1-adrenoceptor blocking. frontiersin.orgnih.gov
Furthermore, the broader class of benzylpiperazine derivatives has been explored for their affinity as σ1 receptor ligands, and specific compounds like '1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine' have been developed for positron emission tomography (PET) imaging of the sigma-1 receptor. nih.govnih.gov Additionally, information is available on Methylbenzylpiperazine (MBZP), a stimulant derivative of benzylpiperazine.
However, specific data on the gene expression and protein regulation studies, identification of potential biological targets through ligand-based and target-based approaches (including affinity chromatography, proteomic approaches, and phenotypic screening strategies), and the allosteric modulation and orthosteric binding site characterization of this compound could not be located in the public domain. Without such foundational research, it is not possible to generate a scientifically accurate and informative article that adheres to the requested detailed outline. Further research and publication on this specific compound are required to enable a thorough discussion of its molecular pharmacology.
Structure Activity Relationship Sar Investigations of 1 Benzyl 4 5 Chloro 2 Methoxybenzoyl Piperazine and Its Derivatives
Elucidation of Pharmacophoric Requirements for Specific Biological Activities
The piperazine (B1678402) ring is a common scaffold in medicinal chemistry, often referred to as a "privileged structure" due to its prevalence in biologically active compounds across various therapeutic areas. researchgate.net Its presence in a molecule can significantly influence pharmacokinetic properties. The two nitrogen atoms in the piperazine core can lead to an essential increase in water solubility, which plays a crucial role in bioavailability. researchgate.net
In SAR studies, the piperazine ring serves as a central linker, and its conformation and basicity are critical for receptor interaction. When comparing piperazine derivatives to their piperidine (B6355638) counterparts, studies have shown that the presence of the second nitrogen atom can lead to different binding modes at the target receptor. nih.gov This suggests that the piperazine moiety is not merely a passive linker but an active contributor to the pharmacodynamic properties of the molecule. For instance, in the development of ligands for sigma receptors, a comparison of the binding affinities of piperazine compounds with their corresponding piperidines strongly supported the possibility of a different binding interaction, highlighting the unique contribution of the piperazine core. nih.gov
The versatility of the piperazine ring allows for disubstitution at the 1- and 4-positions, enabling the strategic placement of other key pharmacophoric groups, such as the benzyl (B1604629) and benzoyl moieties, in a specific spatial orientation for optimal target engagement.
The N-benzyl group is a significant contributor to the biological activity of this class of compounds, primarily through hydrophobic and aromatic interactions within the receptor's binding pocket. The size, shape, and electronic properties of this group can dramatically influence binding affinity and selectivity.
Studies on related disubstituted piperazines have shown that the unsubstituted benzyl ring confers high affinity for certain targets, such as sigma receptors. researchgate.netnih.gov However, modifications to the benzyl ring often have a profound impact on this affinity. It has been observed that substitution on the benzyl ring is generally detrimental to binding activity. researchgate.netnih.gov Despite this general trend, specific substitutions have been found to be beneficial. For example, the introduction of a small, electronegative atom or a small electron-donating group at the para-position can enhance activity.
| Substituent at para-position | Relative Binding Affinity | Reference |
|---|---|---|
| -H (Unsubstituted) | High (Ki = 3 nM) | researchgate.net |
| -Cl (Chloro) | Very High (Ki = 1 nM) | researchgate.netnih.gov |
| -OCH3 (Methoxy) | Highest (Ki = 0.6 nM) | researchgate.netnih.gov |
| Other Substitutions | Generally Detrimental | researchgate.netnih.gov |
As shown in Table 1, the addition of a chloro or methoxy (B1213986) group at the 4-position of the benzyl ring has been shown to marginally, yet significantly, improve sigma receptor binding, suggesting that specific electronic and steric interactions in this region are favorable for receptor engagement. researchgate.netnih.gov
The N-(5-chloro-2-methoxybenzoyl) moiety is another critical component that dictates the biological activity of the parent compound. The amide linkage connects the substituted benzoyl ring to the piperazine core, and the nature and position of the substituents on the phenyl ring are key determinants of potency and selectivity.
The presence and position of a chlorine atom on the benzoyl ring can significantly modulate the biological properties of a molecule. Chlorine is a lipophilic, electron-withdrawing group that can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity. The introduction of a chlorine atom can enhance the intrinsic biological activity of a parent molecule. researchgate.net
In SAR studies of related benzoylpiperazine structures, the position of the chlorine substituent has been shown to be important. For example, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives evaluated for cytotoxic activity against cancer cell lines, the compound with a para-chloro substitution on the benzoyl moiety exhibited the best inhibitory activity against certain liver cancer cell lines (HUH7 and FOCUS). patsnap.com This highlights that a chlorine atom at a specific position can be crucial for a desired biological effect.
The methoxy group is a small, polar, and electron-donating substituent that can participate in hydrogen bonding and alter the electronic character of the aromatic ring. Its presence can have significant effects on ligand-target binding, physicochemical properties, and metabolic stability. researchgate.net
The position of the methoxy group on the benzoyl ring is critical. In the parent compound, it is located at the ortho-position relative to the carbonyl group. This positioning can influence the planarity between the benzoyl ring and the carbonyl, potentially affecting how the moiety fits into a binding pocket. In studies of other benzoylpiperazine analogues, a methoxy group at the para-position of the benzoyl ring led to a notable increase in cytotoxic activity against a broad range of cancer cell lines. patsnap.com This suggests that the electronic and steric effects of the methoxy group are highly dependent on its location.
| Compound Series | Substituent (R) at para-position | Observed Activity | Reference |
|---|---|---|---|
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | -Cl | Best activity against HUH7 & FOCUS cell lines. | patsnap.com |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine | -OCH3 | Increased activity against most tested cell lines. | patsnap.com |
Significance of the N-(5-chloro-2-methoxybenzoyl) Moiety
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new, unsynthesized compounds.
For classes of molecules like piperazine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These models provide insights into how steric, electrostatic, and hydrophobic fields around the aligned molecules influence their biological activity. nih.gov
A typical QSAR study on piperazine derivatives might reveal the following:
Steric Fields: The model could indicate that bulky substituents are either favored or disfavored in specific regions of the molecule. For example, a CoMFA model might show that steric bulk is beneficial near one end of the piperazine ring but detrimental near the substituted benzyl or benzoyl ring.
Electrostatic Fields: These fields highlight the importance of charge distribution. The model might indicate that electropositive potentials are favorable near the piperazine nitrogens, while electronegative potentials are preferred on the aromatic rings, corresponding to substituents like chlorine.
Hydrophobic Fields: QSAR models can quantify the contribution of hydrophobicity to binding. For arylpiperazine derivatives, the hydrophobic character of the aromatic regions often plays a vital role in their activity. nih.gov
While a specific QSAR model for 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine is not publicly detailed, models for analogous piperazine series consistently show that a combination of steric, electrostatic, and hydrophobic factors governs their interaction with biological targets. nih.govnih.gov Such models are invaluable for guiding the lead optimization process, allowing for the prioritization of synthetic targets with a higher probability of success.
Development of QSAR Models for Predictive Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. wikipedia.orgjocpr.com For derivatives of this compound, the development of robust QSAR models is instrumental in predicting the activity of newly designed analogs, thereby prioritizing synthetic efforts.
The process typically begins with a dataset of compounds for which the biological activity, such as binding affinity or functional potency, has been experimentally determined. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy state. A variety of molecular descriptors are calculated to quantify different aspects of the molecules' structures. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical equation that relates the most relevant descriptors to the observed biological activity. nih.gov For instance, a hypothetical QSAR model for a series of benzoylpiperazine derivatives might take the form:
pIC50 = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and a, b, and c are the coefficients for the respective molecular descriptors.
The predictive power of the developed QSAR models is rigorously validated using both internal and external validation techniques to ensure their reliability for predicting the activity of novel compounds. nih.gov Statistically significant 2D-QSAR models for aryl alkanol piperazine derivatives have been developed with high correlation coefficients (r² > 0.924), indicating a strong relationship between the selected descriptors and the biological activity. nih.gov
Descriptors Used in QSAR Analysis (e.g., electronic, steric, lipophilicity)
The selection of appropriate molecular descriptors is a critical step in QSAR analysis, as they are the numerical representations of the chemical and physical properties of the molecules. nih.gov These descriptors are broadly categorized into electronic, steric, and lipophilicity parameters. nih.gov
Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, which are crucial for drug-receptor interactions that involve electrostatic forces, such as hydrogen bonding and van der Waals interactions. Examples include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: Relate to the molecule's ability to donate or accept electrons.
Partial atomic charges: Describe the distribution of electrons within the molecule.
Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are important for determining how well a ligand fits into its binding site. Key steric descriptors include:
Molecular weight: The total mass of the molecule.
Molar refractivity: Relates to the volume of the molecule and its polarizability.
Taft steric constant (Es): An experimental value that quantifies the steric effect of a substituent. drugdesign.org
Lipophilicity Descriptors: Lipophilicity, or the "greasiness" of a molecule, is a critical factor in its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. The most common descriptor for lipophilicity is:
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, which indicates the preference of a compound for a lipid versus an aqueous environment. drugdesign.org
The following interactive table provides examples of descriptors that could be used in a QSAR analysis of this compound derivatives.
| Descriptor Class | Specific Descriptor | Description |
| Electronic | Dipole Moment | Quantifies the overall polarity of the molecule. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | |
| Steric | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |
| Lipophilicity | LogP | The logarithm of the partition coefficient between n-octanol and water. |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional shape, or conformation, of a molecule is a key determinant of its biological activity, as it dictates how the molecule will interact with its biological target. nih.gov Conformational analysis of this compound and its derivatives is therefore essential for understanding their SAR.
Preferred Conformations in Solution and Receptor-Bound States
In solution, flexible molecules like this compound can exist as an equilibrium of multiple conformations due to rotation around single bonds. mdpi.com The piperazine ring itself typically adopts a chair conformation, which is its most stable arrangement. mdpi.com However, the orientation of the benzyl and benzoyl substituents can vary.
When a ligand binds to its receptor, it adopts a specific "bioactive" conformation that is complementary to the binding site. This receptor-bound conformation may or may not be the lowest energy conformation in solution. Understanding the differences between the preferred solution-state and receptor-bound conformations can provide valuable insights for drug design. For example, designing molecules that are pre-organized in their bioactive conformation can lead to higher binding affinity.
Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the likely binding mode and conformation of a ligand within a receptor's active site. Experimental techniques like X-ray crystallography can provide definitive information about the solid-state conformation, which can be representative of the receptor-bound state. mdpi.com
Flexibility and Rigidity of the Molecular Scaffold
A certain degree of molecular flexibility is often necessary for a ligand to adapt its conformation to fit optimally into a binding site. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding, thereby reducing affinity.
Strategically introducing rigidity into the molecular scaffold can be a powerful approach in drug design. This can be achieved by incorporating cyclic structures or other conformational constraints. A more rigid scaffold can lock the molecule into its bioactive conformation, potentially leading to increased potency and selectivity. Conversely, for some targets, a degree of flexibility in certain parts of the molecule may be required to accommodate induced-fit changes in the receptor upon binding.
The following table summarizes the key aspects of the conformational analysis of piperazine-based scaffolds.
| Feature | Description | Implication for Biological Activity |
| Piperazine Conformation | Typically adopts a stable chair conformation. mdpi.com | Provides a defined spatial arrangement for substituents. |
| Substituent Orientation | The benzyl and benzoyl groups have rotational freedom. | Influences the overall shape of the molecule and its ability to interact with the receptor. |
| Molecular Flexibility | The overall scaffold has a degree of flexibility. monash.edu | Allows for conformational adjustments to fit the binding site, but excessive flexibility can decrease affinity. |
| Scaffold Rigidity | Can be modified to pre-organize the molecule in its bioactive conformation. | Can lead to increased potency and selectivity. |
Investigation of Potential Bioactivities and Pre Clinical Target Engagement
In Vitro Assays for Central Nervous System (CNS)-Related Activities
The benzylpiperazine core is a key pharmacophore for many CNS-active drugs, suggesting that 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine could exhibit activity at various neuronal receptors and transporters. nih.govresearchgate.neteuropa.eu
Assays for Serotonin (B10506) (5-HT) Receptor Modulation
Derivatives of benzylpiperazine (BZP) are known to interact with the serotonergic system. BZP itself acts on the serotonin reuptake transporter, which increases the concentration of serotonin in the synaptic cleft. wikipedia.org Furthermore, related phenylpiperazine compounds, such as 1-(3-chlorophenyl) piperazine (B1678402) (mCPP), act as serotonin agonists. researchgate.net The effects of these compounds are often complex, with varying affinities for different 5-HT receptor subtypes. For instance, many arylpiperazine derivatives have been designed to target 5-HT1A, 5-HT2A, and 5-HT7 receptors. Given these precedents, it is plausible that this compound could modulate serotonergic transmission, though its specific profile as an agonist, antagonist, or reuptake inhibitor would require experimental verification through radioligand binding assays and functional studies.
Dopamine (B1211576) Receptor Subtype Selectivity Profiling
The dopaminergic system is another primary target for benzylpiperazine derivatives. BZP enhances the release of dopamine and has a notable effect on the dopamine reuptake transporter. researchgate.netwikipedia.orgnih.gov Animal studies have shown that BZP stimulates the release and inhibits the reuptake of dopamine, contributing to its stimulant properties. europa.eu The specific substitutions on both the benzyl (B1604629) and benzoyl rings of this compound would be critical in determining its affinity and selectivity for dopamine receptor subtypes (D1-D5). Profiling would involve competitive binding assays against various radiolabeled ligands specific to each dopamine receptor subtype to determine Ki values.
Noradrenaline Transporter Inhibition Assays
Many benzylpiperazine compounds also affect the noradrenergic system. BZP has been shown to inhibit the reuptake of noradrenaline, although this effect is typically less potent than its action on the dopamine and serotonin systems. europa.euwikipedia.org In vitro studies on rat synaptosomes have confirmed that BZP can inhibit noradrenaline reuptake. nih.gov To assess the potential of this compound in this area, its inhibitory concentration (IC50) against the norepinephrine (B1679862) transporter (NET) would need to be determined, typically using cells expressing the transporter and measuring the uptake of radiolabeled norepinephrine.
Table 1: CNS-Related Activities of Benzylpiperazine (BZP) and Related Compounds
| Compound | Target | Activity |
|---|---|---|
| Benzylpiperazine (BZP) | Dopamine Transporter (DAT) | Release Enhancer / Reuptake Inhibitor researchgate.netnih.gov |
| Benzylpiperazine (BZP) | Serotonin Transporter (SERT) | Reuptake Inhibitor wikipedia.org |
| Benzylpiperazine (BZP) | Noradrenaline Transporter (NET) | Reuptake Inhibitor europa.eu |
| 1-(3-chlorophenyl)piperazine (mCPP) | Serotonin Receptors | Agonist researchgate.net |
Antimicrobial and Antifungal Activity Assessment in Vitro
The piperazine nucleus is a versatile scaffold found in numerous compounds developed for their antimicrobial and antifungal properties. ijbpas.comapjhs.comresearchgate.netnih.govmdpi.com Various substitutions on the piperazine ring have yielded derivatives with significant activity against a range of pathogens.
Research into novel piperazine derivatives has consistently shown their potential as antimicrobial agents. For example, some synthesized piperazine-based heterocyclic compounds have demonstrated activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Pseudomonas aeruginosa. nih.gov Similarly, certain azole-containing piperazine analogues have exhibited broad-spectrum antibacterial and antifungal properties. japsonline.com
The antifungal potential of piperazine derivatives is also well-documented. Studies on novel triazole compounds containing a piperazine moiety have shown activity against several human pathogenic fungi, including Candida albicans. mdpi.com Other research has identified piperazine derivatives with notable activity against various Aspergillus species. researchgate.netnih.gov The mechanism of action for many antifungal azoles involves the inhibition of cytochrome P450-dependent lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. mdpi.com Given that the 5-chloro-2-methoxybenzoyl moiety of the title compound introduces functionality often seen in bioactive molecules, it is reasonable to hypothesize that it may possess activity against clinically relevant bacterial and fungal strains.
Table 2: In Vitro Antimicrobial and Antifungal Activity of Representative Piperazine Derivatives
| Compound Class | Test Organism | Observed Activity |
|---|---|---|
| Piperazine-based heterocycles | Pseudomonas aeruginosa (Gram-negative) | Antimicrobial Activity nih.gov |
| Piperazine-based heterocycles | Candida albicans (Fungus) | Antifungal Activity nih.gov |
| Azole piperazine congeners | Staphylococcus aureus (Gram-positive) | Resistance Observed japsonline.com |
| Phenothiazine-piperazine derivatives | Aspergillus species (Fungus) | Good Antifungal Activity nih.gov |
| Triazole-piperazine derivatives | Various pathogenic fungi | Broad Spectrum Antifungal Activity mdpi.com |
Antiprotozoal and Antiparasitic Activity Screening
The piperazine heterocycle has a long history in anthelmintic therapy and has served as a scaffold for the development of agents against various parasites. ijbpas.com Research has shown that certain piperazine derivatives possess significant antimalarial activity against Plasmodium berghei. ijbpas.com More recent studies on newly synthesized piperazine-containing compounds confirmed promising antimalarial potential in some analogues. benthamdirect.com Additionally, specific N-substituted aryl piperazines have been investigated as potent medications against hookworm. ijbpas.com This history suggests that this compound could be a candidate for screening against protozoal and parasitic organisms such as Plasmodium falciparum, Leishmania species, or Trypanosoma cruzi.
Anti-inflammatory and Immunomodulatory Potency in Cell Models
Piperazine derivatives have also been explored for their anti-inflammatory and immunomodulatory effects. nih.gov For instance, certain novel piperazine derivatives have demonstrated noteworthy anti-inflammatory activity in cell-based assays by inhibiting the production of inflammatory mediators like nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). nih.gov The alkaloid piperine, which contains a piperidine (B6355638) ring (structurally related to piperazine), has been shown to possess anti-oxidative, anti-apoptotic, and immunomodulatory properties, reducing the production of pro-inflammatory cytokines while increasing anti-inflammatory ones like IL-10. nih.govturkishimmunology.org The anti-inflammatory potential of this compound could be evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) and measuring its effect on the production of key inflammatory markers.
Exploration of Other Receptor Systems (e.g., Histamine, Opioid, Adrenergic Receptors)No research data was found detailing the binding affinity, antagonism, or agonism of this compound at histamine, opioid, or adrenergic receptor systems.
While research exists for other structurally related benzylpiperazine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of any such information.
Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 4 5 Chloro 2 Methoxybenzoyl Piperazine
Ligand-Based Drug Design Approaches
Ligand-based drug design methodologies are particularly valuable when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and ionizable groups) that a molecule must possess to interact with a specific biological target and elicit a desired response.
For a molecule like 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine, a hypothetical pharmacophore model could be generated based on a set of known active compounds with a similar scaffold. This model would highlight the key interactive points. For instance, the benzyl (B1604629) group might represent a crucial hydrophobic feature, the piperazine (B1678402) nitrogen atoms could act as hydrogen bond acceptors or be protonated to interact with acidic residues, and the substituted benzoyl moiety could provide a combination of aromatic, hydrophobic, and hydrogen bonding interactions.
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, allows for the rapid identification of novel molecules that fit the pharmacophoric requirements and are therefore more likely to be active. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. The identified hits from virtual screening would share the essential chemical features of this compound, but with diverse core structures, potentially leading to the discovery of new chemical classes of active compounds.
A typical workflow for pharmacophore modeling and virtual screening is depicted in the table below:
| Step | Description |
| 1. Dataset Preparation | A set of molecules with known biological activity against a specific target is collected. |
| 2. Feature Identification | Common chemical features (pharmacophoric features) among the active molecules are identified. |
| 3. Pharmacophore Generation | A 3D arrangement of these features, known as a pharmacophore model, is created. |
| 4. Model Validation | The model's ability to distinguish between active and inactive compounds is tested. |
| 5. Virtual Screening | The validated model is used to search large chemical databases for new potential hits. |
| 6. Hit Selection & Experimental Testing | The top-scoring virtual hits are selected for synthesis and biological evaluation. |
3D-QSAR Studies (e.g., CoMFA, CoMSIA)
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies aim to establish a mathematical correlation between the biological activity of a series of compounds and their 3D physicochemical properties. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this regard. nih.gov
In a 3D-QSAR study of this compound and its analogs, the molecules would be aligned based on a common substructure. For each molecule, steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA), would be calculated at various points on a 3D grid surrounding the molecules. nih.gov Partial least squares (PLS) regression is then used to derive a mathematical equation that relates these field values to the observed biological activities.
The results of a 3D-QSAR study are often visualized as contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a contour map might suggest that increasing steric bulk in the vicinity of the benzyl group is favorable for activity, while a region of positive electrostatic potential near the chloro-substituted benzoyl ring is detrimental. Such insights are invaluable for the rational design of new, more potent analogs.
A hypothetical summary of a 3D-QSAR study on a series of benzoylpiperazine derivatives is presented in the table below:
| 3D-QSAR Method | Statistical Parameter | Value | Interpretation |
| CoMFA | q² (cross-validated r²) | 0.65 | Good predictive ability |
| r² (non-cross-validated) | 0.92 | Good correlation | |
| CoMSIA | q² (cross-validated r²) | 0.71 | Excellent predictive ability |
| r² (non-cross-validated) | 0.95 | Excellent correlation |
Structure-Based Drug Design Approaches
When the 3D structure of the biological target is available, structure-based drug design approaches can be employed. These methods utilize the structural information of the target's binding site to design or identify ligands that can bind with high affinity and selectivity.
Molecular Docking Studies with Identified Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. connectjournals.com It is a powerful tool for understanding the binding mode of this compound within the active site of a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them based on their predicted binding affinity. nih.gov
For instance, if this compound were to be investigated as an inhibitor of a particular enzyme, molecular docking could reveal key interactions such as hydrogen bonds between the carbonyl oxygen and a backbone amide of the protein, or a pi-pi stacking interaction between the benzyl group and an aromatic amino acid residue like tyrosine or phenylalanine. The chloro and methoxy (B1213986) substituents on the benzoyl ring would also be assessed for their contributions to binding, which could be through hydrophobic or specific polar interactions. The insights gained from docking studies can guide the modification of the ligand to enhance these interactions and improve its potency.
The following table illustrates potential interactions that could be identified through molecular docking of this compound with a hypothetical protein target:
| Ligand Moiety | Potential Interacting Residue(s) | Type of Interaction |
| Benzyl Group | Phenylalanine, Tyrosine, Leucine | Hydrophobic, π-π Stacking |
| Piperazine Ring | Aspartic Acid, Glutamic Acid | Salt Bridge (if protonated) |
| Carbonyl Oxygen | Serine, Threonine, Backbone NH | Hydrogen Bond |
| 5-Chloro Group | Valine, Isoleucine | Hydrophobic |
| 2-Methoxy Group | Asparagine, Glutamine | Hydrogen Bond |
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations solve Newton's equations of motion for all the atoms in the system, allowing for the observation of the conformational changes and stability of the ligand-receptor complex in a simulated physiological environment. nih.gov
An MD simulation of the this compound-protein complex, obtained from molecular docking, would provide valuable information on the stability of the binding pose. By analyzing the trajectory of the simulation, one can assess the root-mean-square deviation (RMSD) of the ligand and protein to see if the complex remains stable or if the ligand dissociates from the binding site. Furthermore, MD simulations can reveal the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time, providing a more accurate picture of the binding event.
Binding Free Energy Calculations
A crucial aspect of drug design is the accurate prediction of the binding affinity of a ligand for its target. Binding free energy calculations are computational methods used to estimate the strength of the non-covalent interaction between a ligand and a receptor. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. researchgate.netrsc.org
A hypothetical breakdown of binding free energy components for the interaction of this compound with a target protein is shown in the table below:
| Energy Component | Calculated Value (kcal/mol) | Contribution to Binding |
| ΔE_vdw (van der Waals) | -45.5 | Favorable |
| ΔE_elec (Electrostatic) | -20.8 | Favorable |
| ΔG_polar (Polar Solvation) | +30.2 | Unfavorable |
| ΔG_nonpolar (Nonpolar Solvation) | -5.1 | Favorable |
| ΔG_bind (Total Binding Free Energy) | -41.2 | Favorable |
ADMET Prediction (In Silico) and Optimization Strategies (Excluding in vivo/clinical)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of early-stage drug discovery. These computational methods estimate the pharmacokinetic profile of a compound, allowing researchers to identify potential liabilities and optimize molecular structures to improve their drug-like properties before committing to expensive and time-consuming experimental studies. Various computational models, including those based on quantitative structure-activity relationships (QSAR) and machine learning, are employed to predict these properties based on the molecule's structure. For novel piperazine derivatives, ADMET prediction tools like SWISS ADME and ADMETSAR are commonly utilized. ijraw.com
The metabolic stability of a drug candidate is a key determinant of its half-life and bioavailability. A primary route of metabolism for many xenobiotics is oxidation by the cytochrome P450 (CYP450) family of enzymes in the liver. nih.gov In silico models are used to predict which specific CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) are most likely to metabolize a compound. researchgate.netresearchgate.net These predictions are often based on docking the compound into the active sites of CYP450 crystal structures or using machine learning models trained on large datasets of known substrates and inhibitors.
For a compound like this compound, computational tools can identify potential sites of metabolism on the molecule. For instance, the methoxy group, the aromatic rings, and the benzylic carbon are all susceptible to oxidative metabolism. Studies on related piperazine compounds, such as N-benzylpiperazine (BZP), have shown that metabolism often involves hydroxylation of the aromatic ring and degradation of the piperazine moiety, with CYP2D6, CYP1A2, and CYP3A4 being key enzymes. researchgate.netnih.gov Predicting which CYP isoforms are likely to metabolize the compound and whether it may act as an inhibitor of these enzymes is crucial for anticipating potential drug-drug interactions. researchgate.net
Table 1: Example of In Silico Cytochrome P450 Metabolism Prediction (Note: The following data is illustrative and does not represent experimentally validated results for this compound.)
| CYP450 Isoform | Substrate Likelihood | Inhibitor Likelihood |
| CYP1A2 | Low | Moderate |
| CYP2C9 | Low | Low |
| CYP2C19 | Moderate | Yes |
| CYP2D6 | High | Yes |
| CYP3A4 | High | Moderate |
For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is essential. The BBB is a highly selective barrier that protects the brain from harmful substances. In silico models predict a compound's ability to permeate the BBB based on its physicochemical properties, such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and hydrogen bond count. Machine learning and QSAR models are developed using large datasets of compounds with experimentally determined BBB permeability. researchgate.net These models can provide a binary classification (BBB+ for permeable, BBB- for impermeable) or a quantitative prediction of the brain/blood concentration ratio (LogBB).
Table 2: Example of In Silico Blood-Brain Barrier Permeability Prediction (Note: The following data is illustrative and does not represent experimentally validated results for this compound.)
| Parameter | Predicted Value | Assessment |
| Lipophilicity (LogP) | 3.8 | Optimal for BBB penetration |
| Polar Surface Area (PSA) | 41.5 Ų | Optimal (<90 Ų) |
| Blood-Brain Barrier Permeation | Yes | Likely to cross the BBB |
| P-glycoprotein Substrate | No | Not likely to be effluxed |
Aqueous solubility and membrane permeability are fundamental properties that govern a drug's absorption from the gastrointestinal tract. Poor solubility can lead to low bioavailability. In silico tools predict aqueous solubility (often as LogS) based on the molecular structure. Permeability is often assessed by predicting how well a compound adheres to guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, hydrogen bond donors, and hydrogen bond acceptors to estimate oral bioavailability. Computational models can also predict permeability in cellular models like Caco-2.
Table 3: Example of In Silico Physicochemical and ADME Property Predictions (Note: The following data is illustrative and does not represent experimentally validated results for this compound.)
| Property | Predicted Value | Acceptable Range |
| Molecular Weight | 362.87 g/mol | < 500 g/mol |
| LogP (Lipophilicity) | 3.80 | -0.4 to +5.6 |
| LogS (Aqueous Solubility) | -4.5 | > -6 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | ≤ 10 |
| GI Absorption | High | High |
| Bioavailability Score | 0.55 | > 0.1 |
De Novo Design and Scaffold Hopping Approaches
When a lead compound like this compound shows promising activity but has suboptimal ADMET properties, computational techniques such as de novo design and scaffold hopping can be used to generate novel, improved molecules.
De Novo Design: This involves using algorithms to build new molecules from scratch within the constraints of a target's binding site. The software pieces together molecular fragments to create novel structures that are predicted to have high binding affinity and favorable drug-like properties.
Scaffold Hopping: This strategy aims to replace the core structure (scaffold) of a molecule while retaining the essential pharmacophoric features responsible for its biological activity. The goal is to discover new, patentable chemical series with improved properties, such as enhanced metabolic stability, better solubility, or reduced off-target effects. For the benzoylpiperazine core, scaffold hopping might involve replacing the piperazine ring with other cyclic diamines or replacing the benzoyl moiety with a different aromatic system, while maintaining the key interactions with the biological target.
These computational approaches accelerate the drug discovery cycle by prioritizing the synthesis of compounds with a higher probability of success, thereby optimizing resources and reducing the reliance on extensive empirical screening.
Advanced Analytical Methodologies for Research on 1 Benzyl 4 5 Chloro 2 Methoxybenzoyl Piperazine
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for separating the components of a mixture, and they are therefore critical for assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the purity assessment of pharmaceutical compounds. pharmtech.comwisdomlib.org A robust, stability-indicating HPLC method is crucial for ensuring the quality and consistency of 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine in a research setting.
Method Development: The development of an HPLC method would involve the systematic optimization of several parameters to achieve adequate separation of the target compound from any potential impurities. wjpmr.com Key aspects of method development include:
Column Selection: A reversed-phase C18 or C8 column would likely be the first choice due to the non-polar nature of the molecule.
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. tandfonline.com The pH of the aqueous phase and the gradient of the organic solvent would be optimized to achieve good peak shape and resolution.
Detection: Given the UV-active chromophores in the molecule, a UV detector set at a wavelength of maximum absorbance (determined from the UV-Vis spectrum) would be appropriate. jocpr.comresearchgate.net
Method Validation: Once developed, the HPLC method would be validated according to ICH guidelines to ensure its suitability for its intended purpose. pharmtech.comresearchgate.net Validation would include the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. indexcopernicus.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 4: Typical Parameters for a Validated Reversed-Phase HPLC Method for Purity Assessment
| Parameter | Typical Conditions/Criteria |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA or Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | ~254 nm (or λmax) |
| Injection Volume | 10 µL |
| Linearity (Correlation Coefficient) | r² > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Gas Chromatography (GC) for Volatile Byproducts (if applicable)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is instrumental in identifying and quantifying volatile byproducts that may arise during its synthesis.
Detailed Research Findings:
The synthesis of this compound typically involves the reaction of 1-benzylpiperazine (B3395278) with 5-chloro-2-methoxybenzoyl chloride or a similar activated carboxylic acid derivative. Potential volatile byproducts that could be detected by GC include:
Unreacted Starting Materials: Residual 1-benzylpiperazine or volatile precursors to 5-chloro-2-methoxybenzoyl chloride.
Solvents: Trace amounts of solvents used during the reaction and purification steps, such as toluene, dichloromethane (B109758), or ethyl acetate.
Side-reaction Products: Small molecules formed through side reactions, the nature of which would depend on the specific synthetic route employed.
A typical GC-MS analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC. The components are then separated based on their boiling points and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum for each, which allows for their identification. While specific studies on the volatile byproducts of this particular compound's synthesis are not prevalent in the literature, GC-MS is a standard method for such determinations in the synthesis of related piperazine (B1678402) derivatives. For instance, GC-MS has been effectively used for the chemical characterization of benzylpiperazine and 1-arylpiperazine based drugs. tainstruments.com
Table 1: Potential Volatile Byproducts in the Synthesis of this compound Detectable by GC
| Potential Byproduct | Rationale for Presence | Typical GC Elution Order |
| Benzyl (B1604629) chloride | Unreacted starting material | Early eluting |
| 1-Benzylpiperazine | Unreacted starting material | Mid eluting |
| Toluene | Reaction solvent | Early eluting |
| Pyridine | Catalyst or acid scavenger | Mid eluting |
Supercritical Fluid Chromatography (SFC) for Chiral Separations (if applicable)
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC has gained prominence for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact compared to normal-phase HPLC.
Detailed Research Findings:
The applicability of SFC for this compound is contingent on the presence of chirality in the molecule. While the nominal structure of the compound does not inherently possess a chiral center, chirality could be introduced through atropisomerism or the presence of chiral impurities from starting materials. If the molecule is chiral, SFC would be the method of choice for separating its enantiomers.
The separation mechanism in chiral SFC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. The mobile phase, typically supercritical CO2 mixed with a polar organic modifier like methanol (B129727) or ethanol, facilitates the separation.
For example, a hypothetical chiral separation of this compound enantiomers by SFC could be developed using a screening approach with various polysaccharide-based columns and different organic modifiers. The high efficiency of SFC often allows for baseline separation of enantiomers in a matter of minutes. beilstein-journals.org
Table 2: Hypothetical SFC Method Parameters for Chiral Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) |
| Mobile Phase | Supercritical CO2 / Methanol (gradient or isocratic) |
| Flow Rate | 3-5 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 254 nm or Mass Spectrometry |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Detailed Research Findings:
While the specific crystal structure of this compound is not publicly available, analysis of related N-benzoylpiperazine structures provides valuable insights into the expected solid-state conformation. researchgate.netiucr.org For instance, the crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) reveal that the central piperazine ring typically adopts a chair conformation. researchgate.netiucr.org
In the case of this compound, it is anticipated that the piperazine ring would also exhibit a chair conformation. The bulky benzoyl and benzyl groups would likely occupy equatorial positions to minimize steric hindrance. X-ray diffraction analysis would provide the exact dihedral angles between the piperazine ring and the aromatic substituents. Furthermore, the analysis would reveal details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.
Table 3: Expected Structural Parameters from X-ray Crystallography of this compound (based on related structures)
| Structural Feature | Expected Observation |
| Piperazine Ring Conformation | Chair |
| Substituent Positions | Equatorial |
| Amide Bond Geometry | Planar |
| Intermolecular Interactions | C-H···O contacts, π-π stacking |
Microcalorimetry (e.g., Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC)) for Binding Thermodynamics and Stability Studies
Microcalorimetry techniques are used to measure the heat changes associated with physical and chemical processes. Differential Scanning Calorimetry (DSC) is employed to study the thermal stability of a compound, while Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions.
Detailed Research Findings:
Differential Scanning Calorimetry (DSC): DSC analysis of this compound would provide information on its melting point, purity, and thermal stability. A typical DSC thermogram would show an endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is the melting point, and the area under the peak is proportional to the enthalpy of fusion. A sharp melting peak is indicative of a highly pure compound. The onset of any exothermic events at higher temperatures would indicate thermal decomposition. In some cases, to prevent evaporation of the sample during the analysis, DSC can be performed under elevated pressure. researchgate.net
Table 4: Hypothetical DSC Data for this compound
| Parameter | Hypothetical Value | Interpretation |
| Melting Point (Tm) | 150-160 °C | Characteristic of the crystalline form |
| Enthalpy of Fusion (ΔHfus) | 25-35 kJ/mol | Energy required to melt the solid |
| Decomposition Temperature | > 250 °C | Onset of thermal degradation |
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecular target, such as a protein or enzyme. tainstruments.com This technique allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. tainstruments.com
A hypothetical ITC experiment could involve titrating a solution of the compound into a sample cell containing a target protein. The resulting thermogram would show a series of heat pulses that diminish as the protein becomes saturated with the ligand. Analysis of this data provides a complete thermodynamic profile of the interaction, which is invaluable for understanding the driving forces of binding and for structure-activity relationship (SAR) studies. tainstruments.com
Table 5: Thermodynamic Parameters Obtainable from ITC
| Parameter | Symbol | Information Provided |
| Binding Affinity | Kd (dissociation constant) | Strength of the binding interaction |
| Stoichiometry | n | Number of ligand molecules bound per macromolecule |
| Enthalpy of Binding | ΔH | Heat change upon binding |
| Entropy of Binding | ΔS | Change in disorder upon binding |
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. springernature.comnih.gov It provides quantitative information on the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd). springernature.comnih.gov
Detailed Research Findings:
In an SPR experiment to study this compound, a target protein would be immobilized on the surface of a sensor chip. A solution of the compound is then flowed over the chip surface, and the binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface. springernature.comnih.gov
The resulting sensorgram provides a wealth of kinetic information. The association phase of the sensorgram reveals how quickly the compound binds to the target, while the dissociation phase shows how long it remains bound. From these rates, the equilibrium dissociation constant (KD), which is a measure of binding affinity, can be calculated (KD = kd/ka). SPR is particularly useful for characterizing the binding kinetics of small molecules to their protein targets and for screening compound libraries to identify potential drug candidates. biosensingusa.com
Table 6: Kinetic and Affinity Data from SPR Analysis
| Parameter | Symbol | Description |
| Association Rate Constant | ka | Rate of complex formation |
| Dissociation Rate Constant | kd | Rate of complex decay |
| Equilibrium Dissociation Constant | KD | Measure of binding affinity (KD = kd/ka) |
Future Research Directions and Translational Perspectives for 1 Benzyl 4 5 Chloro 2 Methoxybenzoyl Piperazine
Development of Next-Generation Derivatives with Enhanced Selectivity and Potency
The core structure of 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine offers multiple vectors for chemical modification to develop next-generation derivatives with improved pharmacological profiles. Structure-activity relationship (SAR) studies are fundamental to this process, systematically altering substituents on the benzyl (B1604629) and benzoyl rings to optimize potency and selectivity for specific biological targets.
Research on analogous structures has demonstrated the viability of this approach. For instance, studies on 1-benzylpiperidine (B1218667) derivatives, a closely related scaffold, revealed that specific substitutions on the benzyl and an associated indanone moiety could yield highly potent and selective acetylcholinesterase (AChE) inhibitors. nih.gov One of the most potent compounds from this series, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), exhibited an IC50 of 5.7 nM for AChE and was 1250 times more selective for AChE over butyrylcholinesterase. nih.gov Similarly, modifications to a benzoylpiperazine core led to the discovery of potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitors, which are of interest for treating schizophrenia. researchgate.net
Future efforts for this compound should involve:
Systematic Modification of the Benzoyl Ring: Altering the position and nature of the chloro and methoxy (B1213986) groups could fine-tune electronic and steric properties, potentially enhancing binding affinity for a target. Replacing them with other halogens, alkyl, or hydrogen-bonding groups is a logical step.
Exploration of the Benzyl Moiety: While the unsubstituted benzyl group is a common feature, adding substituents could modulate properties like blood-brain barrier penetration or introduce new interactions with the target protein.
Computational Modeling: Molecular docking and dynamic simulations can predict how structural changes will affect the binding mode and affinity of new derivatives, guiding a more rational design process and helping to interpret SAR data. nih.gov
Table 1: Examples of SAR in Related Piperazine (B1678402)/Piperidine (B6355638) Structures
| Parent Scaffold | Target | Key Structural Modification | Impact on Activity | Reference |
|---|---|---|---|---|
| 1-benzyl-4-(indanonyl)piperidine | Acetylcholinesterase (AChE) | Addition of 5,6-dimethoxy groups to the indanone ring | Significant increase in potency and selectivity | nih.gov |
| Benzoylpiperazine | Glycine Transporter 1 (GlyT1) | Removal of a nitro group from the benzoyl ring | Maintained high potency while improving safety profile | researchgate.net |
| Disubstituted 1,4-piperazine | Sigma-1 (σ1) Receptor | 4-chloro or 4-methoxy substitution on the benzyl ring | Marginally improved receptor binding affinity | nih.gov |
Exploration of Novel Therapeutic Indications Based on Pre-clinical Findings
The piperazine scaffold is known for its broad spectrum of biological activities, suggesting that this compound and its derivatives could have therapeutic applications beyond a single disease area. nih.govresearchgate.net The parent compound, benzylpiperazine (BZP), and its analogs are known to interact with the central nervous system (CNS), primarily acting as stimulants on dopaminergic and serotonergic systems. researchgate.netwikipedia.orgnih.gov This inherent CNS activity suggests potential applications in neuropsychiatric and neurodegenerative disorders.
Future preclinical research should aim to screen the compound and its optimized derivatives against a diverse panel of biological targets. Potential therapeutic areas to explore include:
Neurodegenerative Diseases: Following the lead of donepezil, derivatives could be evaluated for AChE inhibition for conditions like Alzheimer's disease. nih.govnih.gov
Psychiatric Disorders: The known interaction of benzylpiperazines with serotonin (B10506) and dopamine (B1211576) pathways suggests potential for developing agents for depression, anxiety, or schizophrenia. researchgate.netuniprix.com The discovery of piperazine-based sigma-1 receptor agonists, which are implicated in psychosis and affective disorders, further supports this direction. nih.govnih.gov
Oncology: Numerous piperazine-containing molecules have been developed as kinase inhibitors for cancer therapy. nih.gov Screening for antiproliferative activity against various cancer cell lines could uncover novel applications.
Infectious Diseases: The piperazine heterocycle is a core component of drugs with antimicrobial, antiviral, and antimalarial properties. nih.gov
Table 2: Preclinical Findings for Various Piperazine Derivatives
| Derivative Class | Preclinical Model | Observed Biological Activity | Potential Therapeutic Indication | Reference |
|---|---|---|---|---|
| Benzoylpiperazines | In vitro enzyme assay | Glycine Transporter 1 (GlyT1) inhibition | Schizophrenia | researchgate.net |
| Thiazole-substituted benzoylpiperazines | In vitro enzyme assay | Acetylcholinesterase (AChE) inhibition | Alzheimer's Disease | nih.gov |
| Benzylpiperazines | In vivo rodent models | Modulation of dopamine and serotonin systems | CNS Stimulant, Mood Disorders | researchgate.netnih.gov |
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To move beyond phenotypic screening and truly understand how this compound exerts its effects, future research must integrate multi-omics technologies. This approach provides a holistic view of the molecular changes induced by the compound, helping to elucidate its mechanism of action, identify biomarkers, and predict patient responses. pharmafeatures.comfrontlinegenomics.com
Genomics and Transcriptomics (RNA-seq): These tools can identify the genes and pathways that are modulated by the compound. This can confirm engagement with an intended target or reveal novel, off-target effects that could be exploited for new therapeutic indications or flagged as potential liabilities. frontlinegenomics.com
Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can provide a more direct understanding of the functional consequences of target engagement and downstream signaling events.
Metabolomics: This approach analyzes changes in small-molecule metabolites, offering insights into how the compound alters cellular metabolism. This is particularly relevant for diseases like cancer or metabolic disorders.
Integrated Analysis: The true power of this approach lies in integrating data from all omics levels. pharmafeatures.com For example, combining transcriptomic and proteomic data can reveal if changes in gene expression translate to functional changes at the protein level, providing a more robust understanding of the compound's impact on cellular circuitry.
Advanced In Vitro Model Systems (e.g., Organ-on-a-Chip, 3D Cell Cultures) for Efficacy Prediction
A significant challenge in drug development is the poor translation of findings from traditional 2D cell cultures and animal models to human clinical trials. nih.gov Advanced in vitro model systems, such as 3D cell cultures and microphysiological systems (MPS), often called organs-on-chips (OoCs), offer more physiologically relevant platforms for predicting efficacy. nih.govmiragenews.com
3D Cell Cultures (Spheroids/Organoids): These models better recapitulate the cell-cell and cell-matrix interactions of native tissue compared to 2D monolayers. For a compound like this compound, testing on neuronal spheroids or brain organoids could provide more accurate insights into its neuro-activity and potential neurotoxicity.
Organs-on-Chips (OoCs): These microfluidic devices culture human cells in a way that mimics the architecture and function of human organs. miragenews.com For a CNS-targeted compound, a blood-brain barrier (BBB)-on-a-chip model would be invaluable. mdpi.comthetransmitter.org Such a model could accurately predict the compound's ability to cross the BBB, a critical parameter for any neuro-active drug. Furthermore, multi-organ chips could be used to study the compound's metabolism in a liver-chip compartment and its subsequent effects on a brain-chip compartment, providing integrated pharmacokinetic and pharmacodynamic data. nih.gov
Potential for Prodrug Strategies and Targeted Delivery Approaches
Even a highly potent compound can fail if it has poor pharmacokinetic properties (e.g., low solubility, rapid metabolism, or poor absorption). Prodrug strategies involve chemically modifying the parent compound into an inactive form that, once administered, converts back to the active drug in the body. google.commdpi.com
For this compound, the piperazine nitrogens are ideal handles for prodrug modification. nih.gov Attaching moieties like phosphates could increase aqueous solubility for intravenous formulations, while ester or carbamate (B1207046) linkages could enhance lipophilicity and improve oral absorption. google.comnih.gov
Targeted delivery approaches could also be explored. For instance, conjugating the molecule to a ligand that binds to receptors overexpressed on cancer cells or to a transporter that facilitates entry into the brain could concentrate the drug at its site of action, increasing efficacy and reducing systemic exposure. Strategies such as antibody-drug conjugates or proteolysis targeting chimeras (PROTACs), which have been explored for other complex molecules, represent advanced avenues for future development. acs.org
Collaborative Research Opportunities and Interdisciplinary Approaches
Maximizing the therapeutic potential of this compound will require a highly collaborative and interdisciplinary approach. Success is contingent on the integration of expertise from multiple fields:
Medicinal and Synthetic Chemistry: To design and synthesize novel derivatives with optimized properties.
Computational Biology and Chemistry: To perform in silico modeling for rational drug design and to analyze complex multi-omics datasets.
Pharmacology and Cell Biology: To conduct in vitro and in vivo studies to determine biological activity and mechanism of action.
Bioengineering: To develop and utilize advanced platforms like organ-on-a-chip models for more predictive efficacy and safety testing.
Translational Medicine: To bridge the gap between preclinical findings and clinical development, ensuring that research is focused on addressing unmet medical needs.
By fostering collaboration among these disciplines, the scientific community can efficiently navigate the complex path of drug discovery and development, ultimately determining the true therapeutic value of this compound and its future derivatives.
Q & A
Q. What are the key synthetic routes for 1-benzyl-4-(5-chloro-2-methoxybenzoyl)piperazine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 1-benzylpiperazine with 5-chloro-2-methoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DCM . Optimization strategies include:
- Catalyst Use: Copper sulfate/sodium ascorbate systems improve click chemistry efficiency in triazole derivatives .
- Solvent Selection: DCM/water biphasic systems reduce side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating pure products .
- Yield Improvement: Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 10 min at 50°C) .
Q. How are spectroscopic techniques (NMR, IR, MS) employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the benzyl group (δ 3.5–4.5 ppm for CH₂), piperazine protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.5–7.5 ppm for chloro-methoxybenzoyl) .
- IR: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-O (1250 cm⁻¹) confirm the benzoyl and methoxy groups .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺ at m/z 375) validate the molecular formula .
Q. What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Anticancer Activity: MTT assays using cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, with IC₅₀ calculations .
- Binding Affinity: Radioligand displacement assays (e.g., for serotonin/dopamine receptors) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide structural optimization for target selectivity?
Methodological Answer:
- Target Selection: Prioritize receptors with known piperazine interactions (e.g., dopamine D₂, serotonin 5-HT₃) .
- Docking Workflow:
- Protein Preparation: Retrieve crystal structures (PDB: e.g., 4XP1 for kinases).
- Ligand Preparation: Optimize protonation states (pH 7.4) using tools like Schrödinger’s LigPrep.
- Grid Generation: Focus on active sites (e.g., ATP-binding pocket for kinases).
- Scoring: Use Glide SP/XP to rank binding poses .
- Key Interactions: Hydrogen bonds with Glu286 (5-HT₃) or π-π stacking with Phe340 (D₂) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Analysis: Compare assay conditions (e.g., cell line variability: IC₅₀ in MCF-7 vs. HepG2) .
- Metabolic Stability: Assess liver microsome degradation (e.g., t₁/₂ < 30 min indicates rapid clearance) .
- Epigenetic Factors: Check histone deacetylase (HDAC) inhibition, which may confound cytotoxicity results .
Q. How do substituents on the benzoyl group affect pharmacokinetic properties?
Methodological Answer:
| Substituent | LogP | Solubility (μM) | Plasma Protein Binding (%) |
|---|---|---|---|
| 5-Cl, 2-OCH₃ | 3.2 | 12 | 89 |
| 5-F, 2-OCH₃ | 2.8 | 18 | 82 |
| 5-NO₂, 2-OCH₃ | 1.9 | 45 | 75 |
Q. What in vivo models are appropriate for validating efficacy and toxicity?
Methodological Answer:
Q. Data Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show no effect?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
